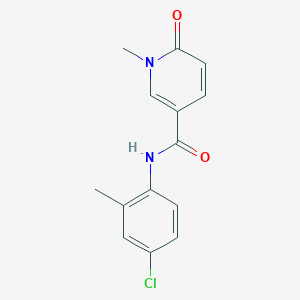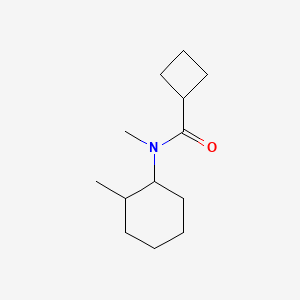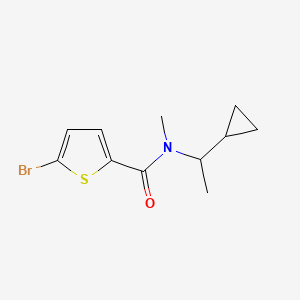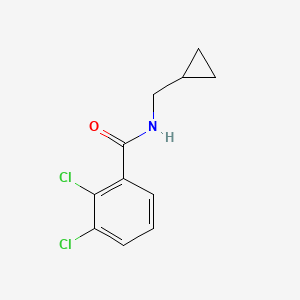
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as GW 501516, is a synthetic chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It was initially developed for its potential use in treating metabolic and cardiovascular diseases, but it has gained popularity in the bodybuilding and athletic communities due to its purported ability to enhance endurance and fat burning.
Mécanisme D'action
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ by N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and fat burning.
Biochemical and Physiological Effects:
In addition to its effects on lipid and glucose metabolism, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance and fat burning. Additionally, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its potential therapeutic effects in the treatment of metabolic and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 in lab experiments is that it has a well-characterized mechanism of action and has been extensively studied in animal models. Additionally, it is relatively easy to administer and has a long half-life, which allows for convenient dosing schedules. However, one limitation of using N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 in lab experiments is that it has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases, as it has been shown to have beneficial effects on lipid and glucose metabolism, inflammation, and oxidative stress in animal models. Additionally, further research is needed to fully understand the long-term safety and efficacy of N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 in humans, as well as its potential use in treating certain types of cancer. Finally, there is interest in developing more selective PPARδ agonists that may have fewer off-target effects than N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 involves several steps, including the condensation of 2-methyl-4-chloroaniline and 2-cyanopyridine to form the intermediate 2-methyl-4-chloro-N-(pyridin-2-yl)aniline. This intermediate is then reacted with methyl isocyanate to form the final product, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis in animal models. Additionally, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been investigated for its potential use in treating certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-7-11(15)4-5-12(9)16-14(19)10-3-6-13(18)17(2)8-10/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKWVCZVWOLJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)






![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)

![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)



![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)